Diiodo(p-cymene)ruthenium(II)dimmer

Vue d'ensemble

Description

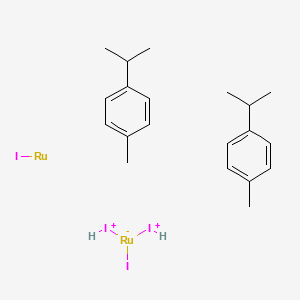

Diiodo(p-cymene)ruthenium(II)dimer, also known as di-μ-iodo(p-cymene)iodoruthenium(II), is a coordination compound with the empirical formula C20H28I4Ru2. It is a ruthenium-based complex that features two ruthenium atoms bridged by two iodide ligands and coordinated to p-cymene ligands. This compound is known for its catalytic properties and is widely used in various chemical reactions.

Mécanisme D'action

Target of Action

Diiodo(p-cymene)ruthenium(II)dimmer, also known as iodo(diiodonio)ruthenium(1-);iodoruthenium;1-methyl-4-propan-2-ylbenzene, is primarily used as a catalyst in various chemical reactions . Its primary targets are the reactants in these reactions, where it facilitates the transformation of these reactants into desired products.

Mode of Action

The compound interacts with its targets by facilitating the breaking and forming of chemical bonds, thereby enabling the conversion of reactants to products . This is achieved through the unique electronic and steric properties of the ruthenium center in the compound, which allows it to interact with a variety of substrates.

Biochemical Pathways

The biochemical pathways affected by this compound are dependent on the specific reactions it catalyzes. For instance, it can be involved in ruthenium-catalyzed hydrogenation, preparation of Walphos-type ferrocenyl-aryl diphosphine ligands, ruthenium-catalyzed synthesis reactions, and enantioselective hydrogenation of ketones and olefins . The downstream effects of these reactions can vary widely, depending on the specific substrates and products involved.

Pharmacokinetics

It is known to be insoluble in water , which may impact its bioavailability and distribution if it were to be used in biological systems.

Result of Action

The molecular and cellular effects of this compound’s action are the successful catalysis of the reactions it is involved in . This results in the efficient transformation of reactants into desired products, which can have various implications depending on the specific reaction.

Analyse Biochimique

Biochemical Properties

Diiodo(p-cymene)ruthenium(II)dimer plays a significant role in biochemical reactions, particularly as a catalyst. It interacts with various enzymes, proteins, and other biomolecules to facilitate reactions. For instance, it is known to catalyze hydrogenation reactions and the synthesis of Walphos-type ferrocenyl-aryl diphosphine ligands . The nature of these interactions often involves the coordination of the ruthenium center with the active sites of enzymes, leading to enhanced catalytic activity.

Cellular Effects

Diiodo(p-cymene)ruthenium(II)dimer has been observed to influence various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that Diiodo(p-cymene)ruthenium(II)dimer can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways . Additionally, it has been reported to inhibit the proliferation of certain cell lines, thereby demonstrating its potential as an anticancer agent.

Molecular Mechanism

The molecular mechanism of Diiodo(p-cymene)ruthenium(II)dimer involves its interaction with biomolecules at the molecular level. It binds to DNA and proteins, leading to enzyme inhibition or activation. For example, Diiodo(p-cymene)ruthenium(II)dimer can inhibit topoisomerase II, an enzyme crucial for DNA replication, thereby preventing cancer cell proliferation . Furthermore, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Diiodo(p-cymene)ruthenium(II)dimer have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term studies have shown that prolonged exposure to Diiodo(p-cymene)ruthenium(II)dimer can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Diiodo(p-cymene)ruthenium(II)dimer can be synthesized through the reaction of ruthenium trichloride with p-cymene and potassium iodide in an appropriate solvent. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired dimeric complex. The reaction can be represented as follows:

RuCl3+p-cymene+KI→Diiodo(p-cymene)ruthenium(II)dimer+KCl

Industrial Production Methods

While specific industrial production methods for diiodo(p-cymene)ruthenium(II)dimer are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale production. This may involve optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

Diiodo(p-cymene)ruthenium(II)dimer is known to undergo various types of chemical reactions, including:

Oxidation: The compound can participate in oxidation reactions, often serving as a catalyst.

Reduction: It can also be involved in reduction reactions, particularly in the presence of suitable reducing agents.

Substitution: Ligand substitution reactions are common, where the iodide ligands can be replaced by other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as hydrogen gas or hydrazine are often used.

Substitution: Ligand exchange can be facilitated by using ligands like phosphines or amines under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized ruthenium species, while substitution reactions can produce new ruthenium complexes with different ligands.

Applications De Recherche Scientifique

Diiodo(p-cymene)ruthenium(II)dimer has a wide range of scientific research applications, including:

Biology: The compound has been studied for its potential biological activity, including its interactions with biomolecules and potential therapeutic applications.

Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.

Industry: Diiodo(p-cymene)ruthenium(II)dimer is utilized in industrial processes that require efficient and selective catalysis.

Comparaison Avec Des Composés Similaires

Similar Compounds

Dichloro(p-cymene)ruthenium(II)dimer: This compound is similar in structure but contains chloride ligands instead of iodide ligands.

Chiralyst P978: Another ruthenium-based catalyst with similar applications.

Uniqueness

Diiodo(p-cymene)ruthenium(II)dimer is unique due to its iodide ligands, which can influence its reactivity and catalytic properties. The presence of iodide ligands can enhance certain types of reactions, making this compound particularly useful in specific catalytic applications.

Activité Biologique

Diiodo(p-cymene)ruthenium(II) dimer is a ruthenium-based compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article synthesizes findings from diverse studies to provide a comprehensive overview of the biological activity associated with this compound.

- Molecular Formula : CHIRu

- Molecular Weight : 972.15 g/mol

- Appearance : Red solid

- Melting Point : 234-236 °C

The biological activity of diiodo(p-cymene)ruthenium(II) dimer is primarily linked to its ability to interact with cellular components, leading to cytotoxic effects against various cancer cell lines. The mechanism involves the formation of reactive species that can induce apoptosis in target cells.

Cytotoxicity Studies

A series of studies have evaluated the cytotoxic effects of diiodo(p-cymene)ruthenium(II) dimer on different cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung adenocarcinoma). The following table summarizes the IC values obtained from various studies:

Case Studies

- Delayed Cytotoxic Activity : Research indicated that aged solutions of diiodo(p-cymene)ruthenium(II) dimer exhibited enhanced cytotoxic activity over time. Specifically, the compound demonstrated a fourfold increase in effectiveness against A549 cells after 7 days compared to its initial activity after one day of incubation. This phenomenon was attributed to the gradual conversion into more active species during aging in DMSO solutions, suggesting a time-dependent mechanism that warrants further investigation .

- Selectivity Towards Cancer Cells : In comparative studies involving healthy BGM cells and cancerous HeLa and MCF-7 cells, certain complexes derived from diiodo(p-cymene)ruthenium(II) dimer exhibited selectivity towards cancer cells while sparing healthy cells, indicating a potential for reduced side effects in therapeutic applications .

Antimicrobial Activity

Beyond its anticancer properties, diiodo(p-cymene)ruthenium(II) dimer also displays antimicrobial activity. It has been tested against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa, demonstrating significant biostatic and biocidal effects. These properties enhance its potential application in treating infections alongside its anticancer capabilities .

Propriétés

IUPAC Name |

iodo(diiodonio)ruthenium(1-);iodoruthenium;1-methyl-4-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H14.4HI.2Ru/c2*1-8(2)10-6-4-9(3)5-7-10;;;;;;/h2*4-8H,1-3H3;4*1H;;/q;;;;;;+1;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTDWKJLYOICNJB-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)C(C)C.[Ru]I.[Ru-]([IH+])([IH+])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30I4Ru2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60745829 | |

| Record name | iodo(diiodonio)ruthenium(1-);iodoruthenium;1-methyl-4-propan-2-ylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

980.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90614-07-6 | |

| Record name | iodo(diiodonio)ruthenium(1-);iodoruthenium;1-methyl-4-propan-2-ylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-iodo-(p-cymene)-ruthenium(II)-dimer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.